molecular formula C6H8N2O2S B1604340 N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide CAS No. 898825-89-3

N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide

Cat. No. B1604340
CAS No.: 898825-89-3
M. Wt: 172.21 g/mol
InChI Key: OHCWGRKUQDBZNM-UHFFFAOYSA-N
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Patent
US09303015B2

Procedure details

Triethylamine (2.77 mL, 19.9 mmol) was added slowly to a mixture of commercially available thiazole-5-carboxylic acid (1.03 g, 7.98 mmol), N,O-dimethylhydroxylamine hydrochloride (0.778 g, 7.98 mmol), and EDCI (1.83 g, 9.57 mmol) in CH2Cl2 (10 mL). The mixture was stirred at room temperature for 72 hours then quenched with saturated aqueous NaHCO3. Water (50 mL) was added followed by additional CH2Cl2. The mixture was stirred for 10 minutes and layers were separated. The CH2Cl2 layer was dried over Na2SO4 and filtered. The solvent was removed under reduced pressure and the residual oil was chromatographed (CH2Cl2/EtOAc) to provide the title compound as a white solid.
Quantity
2.77 mL
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.778 g
Type
reactant
Reaction Step One
Name
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[S:8]1[C:12]([C:13]([OH:15])=O)=[CH:11][N:10]=[CH:9]1.Cl.[CH3:17][NH:18][O:19][CH3:20].CCN=C=NCCCN(C)C>C(Cl)Cl>[CH3:20][O:19][N:18]([CH3:17])[C:13]([C:12]1[S:8][CH:9]=[N:10][CH:11]=1)=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
2.77 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.03 g
Type
reactant
Smiles
S1C=NC=C1C(=O)O
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.778 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
1.83 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with saturated aqueous NaHCO3
ADDITION
Type
ADDITION
Details
Water (50 mL) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual oil was chromatographed (CH2Cl2/EtOAc)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CON(C(=O)C1=CN=CS1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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